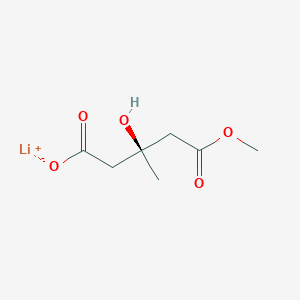
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is a chemical compound that belongs to the class of lithium salts. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a lithium ion coordinated to a hydroxy, methoxy, and oxo-functionalized pentanoate, makes it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate typically involves the reaction of (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The compound’s functional groups allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Lithium carbonate (Li₂CO₃)
- Lithium citrate (Li₃C₆H₅O₇)
- Lithium orotate (LiC₅H₃N₂O₄)
Uniqueness
Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H11LiO5 |
|---|---|
分子量 |
182.1 g/mol |
IUPAC名 |
lithium;(3S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O5.Li/c1-7(11,3-5(8)9)4-6(10)12-2;/h11H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1/t7-;/m0./s1 |
InChIキー |
YOJXKKFVCQSBID-FJXQXJEOSA-M |
異性体SMILES |
[Li+].C[C@](CC(=O)[O-])(CC(=O)OC)O |
正規SMILES |
[Li+].CC(CC(=O)[O-])(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
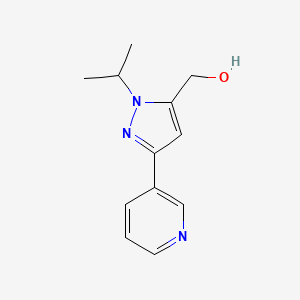
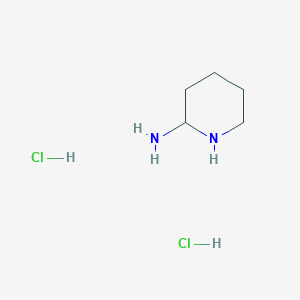
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
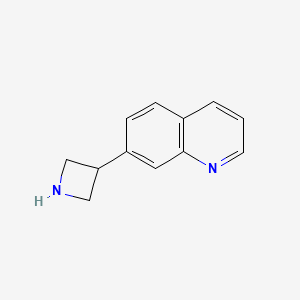

![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)

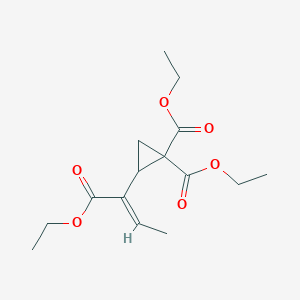

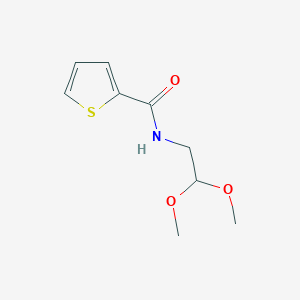
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
